Cmpd-15PA
Description
Properties
CAS No. |
2135743-21-2 |
|---|---|
Molecular Formula |
C41H51BrN4O9 |
Molecular Weight |
823.78 |
IUPAC Name |
((4S,7S)-7-(3-Bromobenzyl)-4-(4-carbamoylbenzyl)-1-cyclohexyl-2,5,8-trioxo-1-phenyl-12,15,18-trioxa-3,6,9-triazaicosan-20-oic acid |
InChI |
InChI=1S/C41H51BrN4O9/c42-33-13-7-8-29(24-33)26-34(39(50)44-18-19-53-20-21-54-22-23-55-27-36(47)48)45-40(51)35(25-28-14-16-32(17-15-28)38(43)49)46-41(52)37(30-9-3-1-4-10-30)31-11-5-2-6-12-31/h1,3-4,7-10,13-17,24,31,34-35,37H,2,5-6,11-12,18-23,25-27H2,(H2,43,49)(H,44,50)(H,45,51)(H,46,52)(H,47,48)/t34-,35-,37?/m0/s1 |
InChI Key |
LKQBHDWHOYRIRJ-FWBANIIHSA-N |
SMILES |
O=C(O)COCCOCCOCCNC([C@H](CC1=CC=CC(Br)=C1)NC([C@H](CC2=CC=C(C(N)=O)C=C2)NC(C(C3CCCCC3)C4=CC=CC=C4)=O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
beta-Blocker15PA; beta-Blocker 15PA; beta-Blocker-15PA; Compound 15-PEG3CO2H; Compound 15-PEG3 CO2H; Compound 15-PEG3-CO2H; Cmpd-15PA; Cmpd-15PA; Cmpd-15PA |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Cmpd 15pa and Its Analogs
Elucidation of Synthetic Routes for Cmpd-15PA
This compound was specifically developed as a chemical probe to facilitate the structural determination of the Cmpd-15 binding site on the β2AR. The parent compound, Cmpd-15, while functionally potent, possessed suboptimal aqueous solubility, hindering its use in co-crystallization experiments. To overcome this, a hydrophilic polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid was appended to the Cmpd-15 scaffold, yielding this compound. This modification successfully enhanced the compound's solubility, enabling the growth of high-quality protein-ligand co-crystals.
The synthesis of this compound involves the initial synthesis of the core Cmpd-15 structure, followed by its derivatization. While the precise, step-by-step synthesis is often detailed in supplementary materials of primary research articles, the general approach involves coupling a suitable Cmpd-15 precursor with a functionalized PEG reagent.
The addition of a polyethylene glycol-carboxylic acid (PEG-COOH) moiety is a common strategy in medicinal chemistry to improve the physicochemical properties of a molecule, particularly its water solubility. The synthesis of such derivatives typically involves the reaction of a parent molecule with a pre-formed PEG-COOH reagent.
Several chemical strategies can be employed for this type of derivatization:
Amide Bond Formation: If the parent molecule possesses a primary or secondary amine, it can be coupled with the terminal carboxylic acid of a PEG-COOH reagent using standard peptide coupling agents, such as carbodiimides (e.g., DCC, EDC) or other activators (e.g., HATU, HOBt).
Ester Bond Formation: A hydroxyl group on the parent molecule can be acylated with a PEG-COOH reagent, often after activation of the carboxylic acid, to form an ester linkage.
Williamson Ether Synthesis: An alternative approach involves reacting an alcohol on the parent molecule with a PEG chain that has a reactive leaving group, such as a tosylate or mesylate, at one end. Solid-phase synthesis techniques have also been developed for the stepwise construction of defined-length PEG chains on a resin, which can then be cleaved and coupled to the target molecule. nih.gov
For this compound, the modification was specifically designed to create a more soluble version of Cmpd-15 for structural biology without significantly disrupting its allosteric activity.
Design and Synthesis of Cmpd-15 Analogs for Structure-Activity Relationship (SAR) Investigations
Following the initial discovery of Cmpd-15, subsequent research focused on designing and synthesizing a series of analogs to probe the structure-activity relationships governing its allosteric modulation of the β2AR. daneshyari.comresearchgate.net These studies aimed to identify the key chemical features responsible for its activity and to develop new compounds with improved potency, stability, and more streamlined structures. nih.gov
The design of these analogs was guided by the crystal structure of the β2AR in complex with this compound. The structure revealed that the modulator binds to an intracellular pocket formed by transmembrane helices 1, 2, 6, and 7. This structural information allowed for a rational, structure-based approach to analog design. researchgate.net Researchers targeted three key regions of the Cmpd-15 scaffold for modification nih.govresearchgate.net:
S1 Region: The meta-bromobenzyl methylbenzamide group.
S2 Region: The para-formamidophenylalanine group.
S3 Region: The 1-cyclohexyl-1-phenylacetyl group.
A study involving 27 new amide and dipeptide derivatives systematically explored variations in these regions. nih.govresearchgate.net The resulting SAR data provided crucial insights. For instance, modifications to the S1 region, such as removing the bromine atom, led to a dramatic reduction in functional activity. nih.gov Conversely, certain modifications in the S2 region were well-tolerated, suggesting this part of the molecule could be replaced to optimize other properties. nih.gov GloSensor cAMP accumulation assays revealed that six analogs—A₁, C₅, C₆, C₁₃, C₁₅, and C₁₇—exhibited superior β2AR allosteric function compared to the parent Cmpd-15. nih.gov
| Analog | Modification Region | Key Structural Change | Relative Activity vs. Cmpd-15 |
|---|---|---|---|
| A₁ | S1/S2 | Variations in the benzamide (B126) and phenylalanine regions | Surpassed |
| C₅ | S1/S2 | Variations in the benzamide and phenylalanine regions | Surpassed |
| C₆ | S1/S2 | Variations in the benzamide and phenylalanine regions | Surpassed |
| C₁₃ | S1/S2 | Variations in the benzamide and phenylalanine regions | Surpassed |
| C₁₅ | S1/S2 | Variations in the benzamide and phenylalanine regions | Surpassed |
| C₁₇ | S1/S2 | Variations in the benzamide and phenylalanine regions | Surpassed |
| - | S1 | Removal of bromine from meta-bromobenzyl group | Dramatically Reduced |
| - | S2 | Removal of formamide (B127407) group from para-formamido phenylalanine | Dramatically Reduced |
The rational design of allosteric modulators for GPCRs is a complex endeavor that leverages structural biology, computational modeling, and medicinal chemistry. researchgate.netnih.gov The primary goal is to create molecules that bind to a topographically distinct site from the endogenous ligand, thereby modulating the receptor's response in a nuanced way. frontiersin.org
Key principles applied in the design of Cmpd-15 analogs include:
Structure-Based Design: The crystal structure of the β2AR-Cmpd-15PA complex was the cornerstone of the design strategy. It allowed chemists to visualize the binding pocket and hypothesize how specific structural modifications might enhance or alter interactions with key amino acid residues. researchgate.net
Targeting Key Interactions: The design process focused on preserving or enhancing interactions with the hydrophobic residues that form the allosteric binding site. Molecular docking studies were used to predict how analogs would fit into this site and to guide synthetic efforts. researchgate.net
Optimizing Physicochemical Properties: Beyond potency, rational design aims to improve drug-like properties. For Cmpd-15, a key goal was to create smaller, more synthetically accessible, and more stable molecules that retained the desired allosteric activity. nih.gov The replaceability of the S2 region, for example, opened an avenue for such optimization. nih.gov
Probe Dependence: A crucial concept in allosteric modulation is that the effect of a modulator can depend on the orthosteric ligand it is paired with. SAR studies must therefore use consistent functional assays to accurately compare the effects of different analogs.
The Cmpd-15 scaffold is built around an unnatural phenylalanine derivative, which contains a stereocenter. nih.govresearchgate.net The specific three-dimensional arrangement of atoms at this chiral center is often critical for biological activity, as receptor binding pockets are themselves chiral. Therefore, the ability to synthesize specific stereoisomers (enantiomers or diastereomers) is essential for thorough SAR studies and for developing an optimal modulator.
Modern synthetic organic chemistry offers several powerful methods for the stereoselective synthesis of unnatural amino acids:
Asymmetric Hydrogenation: The hydrogenation of dehydroamino acid precursors using chiral catalysts can produce amino acids with high enantiomeric purity.
Alkylation of Chiral Glycine (B1666218) Equivalents: Using a chiral auxiliary, a glycine enolate can be alkylated in a stereocontrolled manner to introduce the desired side chain.
Photoredox Catalysis: More recently, visible-light-promoted photoredox catalysis has emerged as a versatile method for creating unnatural amino acids. chemrxiv.orgacs.orgchemrxiv.org This technique can facilitate C-radical addition to chiral imines, allowing for the stereoselective construction of highly functionalized amino acid derivatives under mild conditions. chemrxiv.orgresearchgate.net
These stereoselective methods are critical for producing enantiomerically pure Cmpd-15 analogs, allowing researchers to determine which stereoisomer is responsible for the allosteric activity and to optimize the scaffold accordingly.
Advanced Synthetic Techniques Applied to this compound Scaffolds
The construction of complex molecules like Cmpd-15 and its analogs relies on advanced synthetic techniques that enable the efficient and selective formation of key chemical bonds. A pivotal method employed in the synthesis of Cmpd-15 derivatives is Palladium-catalyzed C–H arylation . nih.govresearchgate.net
This powerful reaction allows for the direct coupling of a C–H bond with an aryl halide or another arylating agent, avoiding the need to pre-functionalize the C–H position into an organometallic reagent. nih.govnih.govacs.org In the synthesis of Cmpd-15 analogs, a Pd-catalyzed β-C(sp³)–H arylation of N-acetylglycine with 1-iodo-4-substituent-benzenes was used as the key step to construct the substituted phenylalanine core. nih.govresearchgate.net This approach offers a more atom- and step-economical route to these complex fragments compared to traditional cross-coupling methods. researchgate.netresearchgate.net
Other advanced techniques relevant to the synthesis of complex drug scaffolds include:
Flow Chemistry: Conducting reactions in continuous flow reactors can improve safety, reproducibility, and scalability.
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and improve yields for many transformations.
High-Throughput Synthesis: Automated parallel synthesis platforms enable the rapid generation of compound libraries, accelerating the exploration of SAR.
These modern synthetic tools are instrumental in advancing drug discovery programs centered on complex scaffolds like that of Cmpd-15, facilitating the efficient optimization of lead compounds.
Mechanistic Investigations of Cmpd 15pa S Interaction with the β2 Adrenergic Receptor β2ar
Structural Basis of Cmpd-15PA Binding to β2AR
Biochemical and pharmacological studies have confirmed that Cmpd-15 and its derivatives can cross the plasma membrane to interact with the intracellular surface of the β2AR. nih.govtsinghua.edu.cn The structural basis for this interaction has been precisely detailed through X-ray crystallography, revealing a novel allosteric binding pocket and the specific molecular interactions that govern the binding of this compound. nih.gov
This compound binds to a well-defined pocket on the intracellular side of the β2AR. nih.govtsinghua.edu.cn This binding site is distinct from the orthosteric pocket where traditional agonists and antagonists bind and is also different from the binding sites of other known allosteric modulators of the β2AR. escholarship.org The location of this pocket, formed at the cytoplasmic ends of several transmembrane helices, may represent a druggable target for other GPCRs as well. nih.gov
The intracellular allosteric pocket accommodating this compound is a cavity formed primarily by the cytoplasmic ends of transmembrane segments (TM) 1, 2, 6, and 7, along with intracellular loop 1 (ICL1) and helix 8 (H8). nih.govnih.govresearchgate.netresearchgate.netmonash.edu This composition creates a unique binding environment on the inner surface of the receptor. nih.gov In total, 21 residues from the β2AR have been identified as forming this binding pocket. nih.gov
| Receptor Component | Interacting Residues |
|---|---|
| TM1 | Val541.53, Ile581.57 |
| ICL1 | Arg63ICL1, Leu64ICL1 |
| TM2 | Asn692.40, Ile722.43 |
| TM6 | Ala2716.33, Thr2746.36, Leu2756.37 |
| TM7 | Tyr3267.53 |
| H8 | Ser3298.47, Asp3318.49, Phe3328.50 |
The stability of the this compound-β2AR complex is maintained by a network of specific polar and hydrophobic interactions. nih.gov The polar groups of this compound engage with several polar amino acid residues within the pocket. researchgate.net These interactions include connections with the side chains of Thr2746.36, Ser3298.47, Asp3318.49, and Asn692.40, as well as with the backbone carbonyl of Arg63ICL1. nih.gov
Simultaneously, the cyclohexyl and phenyl rings of this compound are nestled within a hydrophobic patch formed by surrounding non-polar residues. nih.govresearchgate.net This hydrophobic pocket stabilizes the ligand through van der Waals forces. nih.gov
| Interaction Type | Interacting β2AR Residues | Contributing Receptor Segment |
|---|---|---|
| Polar | Asn692.40 | TM2 |
| Arg63ICL1 (backbone carbonyl) | ICL1 | |
| Thr2746.36 | TM6 | |
| Ser3298.47 | H8 | |
| Asp3318.49 | H8 | |
| Hydrophobic | Val541.53, Ile581.57 | TM1 |
| Leu64ICL1 | ICL1 | |
| Ile722.43 | TM2 | |
| Leu2756.37 | TM6 | |
| Tyr3267.53 | TM7 | |
| Phe3328.50 | H8 |
Beyond the polar and hydrophobic contacts, a specific cation-π interaction further anchors this compound within its binding site. nih.gov This interaction occurs between the electron-rich bromo-benzyl ring of the this compound molecule and the positively charged side chain of the residue Arginine 63 (Arg63ICL1) located in the first intracellular loop. nih.gov This type of interaction contributes significantly to the binding affinity and specificity of the ligand. nih.gov
To visualize the precise binding mode of this compound, a crystal structure of a β2AR–T4 lysozyme (B549824) fusion protein (β2AR–T4L) was solved at a 2.7 Å resolution. nih.govtsinghua.edu.cn This structure captured the receptor in an inactive state, simultaneously bound to the orthosteric inverse agonist carazolol (B1668300) and the intracellular allosteric modulator this compound. nih.govtsinghua.edu.cn The resulting electron density map clearly defined the position and orientation of this compound within the intracellular allosteric pocket, confirming the interactions suggested by biochemical data. nih.gov
Comparing the this compound-bound structure with previously determined inactive- and active-state structures of the β2AR provides critical insights into its mechanism as a negative allosteric modulator. nih.govnih.govmonash.edu The activation of the β2AR involves a significant outward movement of the cytoplasmic end of TM6, creating a cavity for G-protein coupling. nih.gov
The crystal structure reveals that this compound binding directly stabilizes TM6 in its inactive conformation. nih.govescholarship.org This is achieved through direct polar interactions with Thr2746.36 and non-polar interactions with Ala2716.33 and Leu2756.37 on TM6. nih.gov By locking TM6 in place, this compound sterically prevents the conformational rearrangement necessary for receptor activation and subsequent coupling to transducer proteins like G proteins and β-arrestins. nih.govtsinghua.edu.cn This stabilization of the inactive state is the likely cause of the observed decrease in agonist binding affinity. nih.gov
X-ray Crystallography Studies of β2AR-Cmpd-15PA Complex
Elucidation of Conformational Changes Induced by this compound
The binding of this compound to the β2AR induces specific and significant conformational changes that are key to its modulatory effects. nih.gov The allosteric binding site is a pocket formed by the cytoplasmic ends of transmembrane segments (TMs) 1, 2, 6, and 7, along with intracellular loop 1 (ICL1) and helix 8. nih.govnih.govresearchgate.net
Table 1: Key Amino Acid Residues in the this compound Binding Pocket of β2AR
| Residue | Location | Interaction Type |
|---|---|---|
| Val54, Ile58 | TM1 | Hydrophobic |
| Asn69, Ile72 | TM2 | Polar, Hydrophobic |
| Ala271, Thr274, Leu275 | TM6 | Hydrophobic, Polar |
| Tyr326 | TM7 | Hydrophobic |
| Arg63, Leu64 | ICL1 | Polar, Hydrophobic |
| Ser329, Asp331, Phe332 | Helix 8 | Polar, Hydrophobic |
Molecular Mechanism of Allosteric Modulation by this compound
This compound functions as a negative allosteric modulator through a dual mechanism: it stabilizes an inactive conformation of the β2AR and it physically obstructs the binding of intracellular signaling proteins. nih.govescholarship.org These actions collectively dampen the receptor's response to agonist stimulation. escholarship.org
Stabilization of β2AR in an Inactive Conformation
A primary mechanism of this compound's action is the stabilization of the β2AR in an inactive state. nih.govescholarship.org This is achieved through a network of specific molecular interactions within the allosteric binding pocket. This compound forms direct polar interactions with the side chain of Threonine-274 on TM6 and non-polar interactions with Alanine-271 and Leucine-275, also on TM6. nih.govresearchgate.net These interactions effectively lock TM6 in an inward, inactive position. nih.gov By preventing the outward movement of TM6, which is a hallmark of GPCR activation, this compound allosterically reduces the affinity of orthosteric agonists for the receptor. nih.govescholarship.org
Interference with G-Protein Coupling to β2AR
Beyond allosterically modifying the receptor's conformation, this compound also acts as a direct steric impediment to the coupling of G proteins. nih.gov When this compound is lodged in its intracellular binding site, it physically occupies the space where the C-terminal α5 helix of the Gs protein would normally bind to initiate signaling. nih.gov This direct blockade prevents the receptor from engaging with and activating its primary downstream effector, Gs, thereby inhibiting G protein-mediated signaling pathways, such as cAMP production. nih.govescholarship.orgduke.edu
Inhibition of β-Arrestin Recruitment
The steric hindrance mechanism of this compound also extends to the inhibition of β-arrestin recruitment. nih.govescholarship.org Similar to its effect on G protein coupling, the modulator's presence on the intracellular face of the receptor is thought to physically block the access of β-arrestins and G protein-coupled receptor kinases (GRKs). nih.gov This prevents the subsequent processes of receptor desensitization and β-arrestin-mediated signaling. duke.edu Interestingly, mutagenesis studies have suggested that the steric disruption of β-arrestin interaction can be functionally separated from the allosteric stabilization of the inactive state that affects agonist affinity. nih.gov This highlights a dualistic nature in Cmpd-15's inhibitory action, where it can independently influence both agonist binding and transducer coupling. nih.gov
Table 2: Illustrative Functional Effects of Cmpd-15 Analogues on β2AR Signaling Pathways
| Compound Modification | Effect on G-Protein Pathway (cAMP) | Effect on β-Arrestin Pathway |
|---|---|---|
| Removal of formamide (B127407) group | Dramatic reduction in functional activity | Dramatic reduction in functional activity |
| Removal of bromine | Dramatic reduction in functional activity | Dramatic reduction in functional activity |
| Other modifications (e.g., A1, C5, C6) | Potentially surpassed Cmpd-15 in allosteric function | Data indicates modulation of β-arrestin recruitment |
Note: This table is illustrative of structure-activity relationship findings where modifications to the parent Cmpd-15 scaffold resulted in varied functional outcomes. duke.edu
Allosteric Cooperativity of this compound
Allosteric modulators are defined by their ability to alter the binding affinity or efficacy of other ligands. This compound demonstrates clear cooperativity with orthosteric ligands of the β2AR. nih.govresearchgate.net
Negative Cooperativity with Agonists
This compound exhibits negative cooperativity with β2AR agonists. nih.govnih.govduke.edu This means that the binding of this compound to its allosteric site reduces the binding affinity of agonists, such as isoproterenol (B85558), to the orthosteric site. nih.gov This effect is a direct consequence of this compound's ability to stabilize the receptor in an inactive conformation, a state that has inherently lower affinity for agonists. nih.govescholarship.org By making it more difficult for agonists to bind and activate the receptor, this compound effectively antagonizes agonist-induced signaling. duke.edu
Positive Cooperativity with Inverse Agonists
Research into the allosteric modulator this compound, a polyethylene (B3416737) glycol-carboxylic acid derivative of Cmpd-15, has revealed its distinct interaction with the β2-Adrenergic Receptor (β2AR). nih.govnih.govresearchgate.net A key characteristic of its parent compound, Cmpd-15, which exhibits comparable effects, is its positive cooperativity with inverse agonists. nih.govnih.govrcsb.orgmonash.edu This phenomenon is a direct consequence of the modulator's mechanism of action at a molecular level.
This compound functions as a negative allosteric modulator (NAM) by binding to a novel allosteric pocket on the intracellular surface of the β2AR. nih.govnih.gov This binding site is structurally distinct from the orthosteric site where endogenous ligands and traditional beta-blockers bind. nih.govresearchgate.net The pocket is primarily formed by the cytoplasmic ends of transmembrane segments (TMs) 1, 2, 6, and 7, as well as intracellular loop 1 and helix 8. nih.govnih.govrcsb.org
The binding of this compound to this intracellular site stabilizes the β2AR in an inactive conformation. escholarship.org Specifically, structural studies, including X-ray crystallography, show that this compound makes polar and non-polar interactions that stabilize TM6 in a conformation characteristic of the inactive state. nih.govmonash.edu This stabilization sterically prevents the conformational changes required for the receptor to couple with and activate G proteins. nih.govescholarship.org
Inverse agonists, by definition, also bind to and stabilize the inactive state of a receptor. Because this compound and inverse agonists both favor the same inactive receptor conformation, their binding to the β2AR is mutually enhancing. escholarship.org This results in an increased affinity of the receptor for the inverse agonist when this compound is also bound. This synergistic interaction is termed positive cooperativity. nih.govnih.govmonash.edu
Studies have specifically highlighted this positive cooperativity with the inverse agonist ICI-118,551. nih.gov Furthermore, the crystal structure of the β2AR in complex with this compound was successfully solved while the receptor was also bound to the orthosteric inverse agonist carazolol, demonstrating the simultaneous binding that underlies this allosteric effect. nih.govrcsb.org By stabilizing the inactive state, Cmpd-15 enhances the affinity for inverse agonists while simultaneously reducing the affinity for agonists, showcasing its dual allosteric properties. escholarship.org
Interactive Data Table: Compounds in β2AR Cooperativity Studies
| Compound Name | Role in Mechanistic Studies | Classification |
| This compound | Subject allosteric modulator that binds to an intracellular site. nih.gov | Negative Allosteric Modulator |
| Cmpd-15 | Parent compound of this compound, shown to exhibit cooperativity. nih.govmonash.edu | Negative Allosteric Modulator |
| ICI-118,551 | Inverse agonist used to demonstrate positive cooperativity. nih.govnih.gov | Orthosteric Inverse Agonist |
| Carazolol | Inverse agonist used in co-crystallization to solve the receptor structure. nih.govrcsb.org | Orthosteric Inverse Agonist |
Pharmacological and Cellular Characterization of Cmpd 15pa in Preclinical Models
Modulation of β2AR Signaling Pathways (in vitro/cellular assays)
Cmpd-15PA, a derivative of the allosteric modulator Cmpd-15, modulates the signaling of the β2-adrenergic receptor (β2AR) by binding to an intracellular pocket. nih.gov This interaction influences several key downstream pathways, including agonist binding, G-protein-mediated signaling, and β-arrestin recruitment. nih.govduke.edu
Effects on Agonist Binding Affinity
This compound functions as a negative allosteric modulator (NAM) that exhibits negative cooperativity with agonists. nih.govresearchgate.net It binds to a pocket on the intracellular surface of the β2AR, which is formed by the cytoplasmic ends of transmembrane segments (TMs) 1, 2, 6, and 7, as well as intracellular loop 1 and helix 8. nih.gov By binding to this site, this compound stabilizes the inactive conformation of the receptor, particularly TM6. nih.govescholarship.org This stabilization results in a decreased binding affinity for orthosteric agonists. nih.gov The polyethylene (B3416737) glycol-carboxylic acid derivative, this compound, was shown to have comparable effects on reducing orthosteric agonist binding affinity as the parent compound, Cmpd-15. nih.gov This effect was observed in both the wild-type β2AR and a modified β2AR–T4L fusion protein used for crystallization. nih.gov
Regulation of cAMP Production
The β2AR canonically signals through the Gs protein, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP). nih.govresearchgate.net As a negative allosteric modulator, this compound inhibits this pathway. duke.edunih.gov By stabilizing the inactive state of the receptor, Cmpd-15 sterically prevents the receptor from coupling to the Gs protein. nih.gov The efficacy of Cmpd-15 and its analogs in modulating this G-protein-mediated signaling is often assessed using cellular assays that measure cAMP accumulation, such as the GloSensor cAMP assay. nih.govnih.gov Structure-activity relationship (SAR) studies on derivatives of Cmpd-15 have demonstrated that specific chemical modifications can dramatically reduce its functional activity in inhibiting agonist-induced cAMP production. duke.edu For instance, removing the formamide (B127407) group in the para-formamido phenylalanine region led to a significant loss of activity. duke.edu
β-Arrestin Recruitment Assays
In addition to G-protein signaling, β2AR activity is regulated by β-arrestins, which are recruited to the receptor following agonist stimulation and receptor phosphorylation. nih.govembopress.org this compound also modulates this pathway. By binding to the intracellular surface, Cmpd-15 is thought to sterically block the interaction between the β2AR and β-arrestin. nih.govescholarship.org The effect on β-arrestin recruitment is commonly monitored using chemiluminescence-based enzyme fragment complementation assays, such as the PathHunter system. nih.gov
Mutagenesis studies of the amino acids that form the Cmpd-15 binding pocket have revealed that the compound's ability to sterically hinder β-arrestin interaction can be separated from its allosteric effects on agonist affinity. nih.gov Mutations in the binding pocket had a more significant impact on the EC50 for the agonist isoproterenol (B85558) than on the maximal inhibition of β-arrestin recruitment. nih.gov
| Mutation | Effect on Isoproterenol EC50 (Fold Change) | Effect on Maximal Inhibition of β-Arrestin Recruitment |
|---|---|---|
| Wild-Type | Base | Base |
| Binding Pocket Mutations | Greater Effect | Lesser Effect |
Receptor Selectivity and Promiscuity of this compound
The selectivity of allosteric modulators is a key area of interest in pharmacology, as they may bind to less-conserved regions of receptors, offering the potential for greater subtype specificity compared to orthosteric ligands. nih.govresearchgate.net
Specificity Towards β2AR vs. Other Adrenergic Receptors (e.g., β1AR)
Cmpd-15 demonstrates notable selectivity for the β2AR over the closely related β1-adrenergic receptor (β1AR). nih.gov A key finding is that Cmpd-15 has no effect on the binding affinity of orthosteric agonists to the β1AR, which is in stark contrast to its pronounced negative allosteric effect on agonist binding at the β2AR. nih.gov
This suggests a dual mechanism for its inhibitory action. At the β2AR, Cmpd-15 acts as a specific allosteric modulator by stabilizing the receptor's inactive state. nih.gov For other receptors like the β1AR, where it does not affect agonist affinity, its inhibitory effect on signaling may arise primarily from sterically interfering with the coupling of transducers like G proteins and β-arrestins. nih.gov
Potential for Universal Conservation of the Intracellular Allosteric Site Across GPCRs
The allosteric binding site for this compound is located in a pocket on the intracellular side of the β2AR, formed by TMs 1, 2, 6, 7, ICL1, and helix 8. nih.gov The conservation of this site across other G-protein-coupled receptors (GPCRs) is limited, which contributes to the selectivity of Cmpd-15. nih.gov
A comparison of the 21 amino acid residues that form the Cmpd-15 binding pocket in the β2AR with corresponding residues in other GPCRs reveals significant differences:
β1AR: While highly homologous to the β2AR, there are differences in the residues within the Cmpd-15 binding pocket. nih.gov
Vasopressin receptor type 2 (V2R): Only 7 of the 21 binding-pocket residues are identical to those in the β2AR, which corresponds to much weaker activity of Cmpd-15 at this receptor. nih.gov
Angiotensin type 1 receptor (AT1R): Only 6 of the 21 residues are identical, and Cmpd-15 shows almost no activity at this receptor. nih.gov
Although the specific residues and chemical interactions are not highly conserved, the general location of this intracellular allosteric pocket (formed by the cytoplasmic ends of TMs 1, 2, 6, and 7) has been observed in other receptors. nih.gov This suggests that while this compound itself is selective, the intracellular surface of GPCRs may represent a universally druggable target for developing other selective allosteric modulators. nih.gov
| Receptor | Identical Residues to β2AR (out of 21) | Observed Activity of Cmpd-15 |
|---|---|---|
| β2AR | 21 | High |
| V2R | 7 | Much Weaker |
| AT1R | 6 | Almost None |
Mechanistic Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Research (excluding human data)
Cellular Permeability and Intracellular Access of this compound
This compound is a derivative of Compound 15 (Cmpd-15), a known membrane-permeable negative allosteric modulator of the β2-adrenergic receptor (β2AR). nih.gov Biochemical and pharmacological studies have demonstrated that this compound is capable of crossing the plasma membrane to engage with its target receptor. nih.gov
Structural biology studies, specifically X-ray crystallography, have confirmed that this compound binds to an intracellular pocket on the β2AR. nih.govresearchgate.net This binding site is located on the cytoplasmic side of the receptor and is formed by the cytoplasmic ends of transmembrane segments 1, 2, 6, and 7, as well as intracellular loop 1 and helix 8. nih.govresearchgate.net The ability of this compound to access this intracellular site is a critical aspect of its mechanism of action, allowing it to modulate receptor function from within the cell. nih.gov The interaction with this specific intracellular pocket is what underlies its allosteric modulation of the β2AR. researchgate.net
Relationship between this compound Concentration and Receptor Modulation in Research Models
The modulatory effects of this compound on the β2AR are concentration-dependent. This has been demonstrated in preclinical research models through agonist-competition binding assays. nih.gov In these experiments, the ability of the agonist isoproterenol to compete with the radiolabeled antagonist ¹²⁵I-CYP for binding to the β2AR was measured in the presence of varying concentrations of this compound. nih.gov
The results of these studies show that as the concentration of this compound increases, the binding affinity of the agonist isoproterenol for the β2AR decreases. nih.gov This is evidenced by a rightward shift in the isoproterenol-competition binding curve, indicating that a higher concentration of the agonist is required to displace the radioligand in the presence of this compound. nih.gov This demonstrates a negative cooperativity between this compound and the agonist, a hallmark of its function as a negative allosteric modulator. nih.gov
The following table summarizes the observed effects of different concentrations of this compound on the binding of an agonist to the β2AR in a research model.
| This compound Concentration (µM) | Effect on Isoproterenol-Competition Binding Curve | Interpretation |
|---|---|---|
| Vehicle (Control) | Baseline binding curve | No allosteric modulation |
| 1 | Slight rightward shift | Minor decrease in agonist binding affinity |
| 3.2 | Noticeable rightward shift | Moderate decrease in agonist binding affinity |
| 10 | Significant rightward shift | Substantial decrease in agonist binding affinity |
| 32 | Pronounced rightward shift | Strong decrease in agonist binding affinity, comparable to 32 µM Cmpd-15 |
These findings illustrate a clear dose-response relationship for this compound's allosteric modulation of the β2AR in a preclinical setting. nih.gov The data indicates that the extent of receptor modulation is directly related to the concentration of this compound present. nih.gov
Computational and Theoretical Studies of Cmpd 15pa
Molecular Dynamics Simulations to Elucidate Cmpd-15PA-Receptor Interactions
Molecular dynamics (MD) simulations are a computational technique used to simulate the physical movements of atoms and molecules over time. pitt.edu This approach is valuable for understanding the dynamic interactions between a ligand like this compound and its receptor, the β2AR. pitt.edu MD simulations can provide information on the time evolution of biological macromolecule conformations and related kinetic or thermodynamic data. pitt.edu
Studies utilizing MD simulations have investigated the interactions between this compound and β2AR, often initiated from crystal structures of the receptor complexed with ligands. nih.gov These simulations can help visualize and quantify the dynamic interactions within the binding pockets. pitt.edu
Conformational Dynamics of β2AR in the Presence of this compound
MD simulations suggest that the binding of this compound stabilizes a more inward conformation of transmembrane helix 6 (TM6) in the β2AR. nih.gov This stabilization of TM6 in an inactive state is a key mechanism by which this compound exerts its negative allosteric effect. nih.govtsinghua.edu.cnnih.gov The binding of this compound restricts the inactive conformation of the receptor by making direct contacts with specific residues, thereby decreasing its binding affinity for agonists. frontiersin.org
Structural comparisons and molecular dynamics simulations indicate that this compound functions by stabilizing the receptor in the inactive conformation and potentially by directly competing with transducer proteins like G protein or arrestins. tsinghua.edu.cn this compound binding locks β2AR in an inactive conformational state by directly stabilizing the inactive conformation of TM6. nih.gov
Ligand Binding Pathways and Unbinding Kinetics (if applicable to research)
While the provided search results primarily focus on the bound state and stabilization effects, MD simulations can, in general, be used to characterize ligand binding pathways and structural determinants of binding kinetics. acs.org Adaptive sampling methods in MD simulations can be employed to sample multiple binding events and characterize pathways, although they may not always be the most efficient for quickly identifying bound states. acs.org Traditional MD simulations, once a ligand is bound, may not easily sample unbinding events due to high energy barriers. acs.org Research has explored methods to estimate protein-ligand unbinding kinetics using techniques like non-equilibrium targeted molecular dynamics simulations. acs.org However, specific detailed findings on the binding pathways and unbinding kinetics of this compound from β2AR using these methods were not prominently featured in the search results, beyond the observation that this compound stabilizes the inactive state. nih.govtsinghua.edu.cnnih.gov
Quantum Mechanical Calculations for Understanding this compound Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are theoretical methods that can be used to study the electronic structure and reactivity of molecules. These calculations provide a detailed understanding of the distribution of electrons within a molecule and how this influences its chemical behavior and interactions. While the provided search results extensively cover the structural and dynamic aspects of this compound's interaction with β2AR, specific details regarding dedicated quantum mechanical calculations focused solely on the electronic structure and reactivity of this compound itself were not explicitly detailed. QM calculations are often used in the context of understanding interactions, such as analyzing hydrogen bonds or pi-pi interactions within a binding site, or for optimizing molecular geometry in computational studies. shd.org.rsresearchgate.net For instance, electrostatic effects, which are rooted in electronic structure, play crucial roles in biological systems and can be investigated using computational methods that incorporate aspects of quantum mechanics or approximations thereof. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that relate the chemical structure of compounds to their biological activity. nih.gov This is particularly useful in drug discovery for identifying key structural features responsible for activity and predicting the potency and efficacy of new analogs. nih.gov QSAR studies involve determining the effect of altering a ligand's chemical and structural features on bioactivity. nih.gov
While the search results highlight that Cmpd-15 is the parent compound of this compound and that this compound has similar orthosteric agonist binding affinity to the original Cmpd-15, detailed QSAR modeling specifically focused on a series of this compound analogs was not a primary focus of the provided snippets. pitt.edu However, the principles of QSAR are highly relevant to the development and modification of allosteric modulators like this compound.
Identification of Key Pharmacophore Features for Allosteric Activity
Identifying key pharmacophore features involves pinpointing the essential steric and electronic features of a molecule that are required for it to interact with a specific biological target and elicit a particular biological response. For allosteric modulators like this compound, these features would be related to its ability to bind to the intracellular allosteric site on β2AR and modulate the receptor's activity.
Based on the crystal structure and interaction analysis, key features of this compound involved in binding to β2AR include its cyclohexyl and phenyl rings, which are involved in hydrophobic interactions, and specific functional groups that form polar interactions with residues in the binding pocket, such as Thr274, Ser329, Asp331, Asn69, and the backbone carbonyl of Arg63. nih.gov The bromo-benzyl ring also participates in a cation-π interaction with Arg63. nih.gov These interactions highlight the important chemical groups and their spatial arrangement (pharmacophore) necessary for this compound's allosteric binding and activity.
Predictive Models for Allosteric Modulator Potency and Efficacy
Predictive models for allosteric modulator potency and efficacy can be developed using QSAR or other computational modeling techniques. These models aim to predict how changes in the chemical structure of this compound or its analogs would affect their binding affinity, their ability to stabilize the inactive state of β2AR, and their impact on orthosteric ligand binding and signaling. frontiersin.orgnih.govtsinghua.edu.cn
Developing such models requires a dataset of this compound analogs with known potency and efficacy values. Computational methods, including docking studies and MD simulations, can provide data on binding poses and interaction strengths, which can then be used to build QSAR models. encyclopedia.pub Machine learning techniques can also be applied to predict allosterism and enhance bioactivity predictions. acs.org While the provided information confirms this compound's activity as a NAM and its effect on agonist binding affinity, specific details on published predictive models for this compound analog potency and efficacy were not extensively covered. researchgate.netfrontiersin.orgtsinghua.edu.cn However, the structural information available for this compound bound to β2AR (PDB ID: 5X7D) is a valuable resource for developing such predictive models. frontiersin.orgnih.govmdpi.comresearchgate.netmdpi.comresearchgate.net
De Novo Design and Virtual Screening of this compound-Like Scaffolds
De novo drug design and virtual screening are powerful computational techniques employed in drug discovery to identify novel molecular structures with desired pharmacological properties. Virtual screening involves computationally sifting through large libraries of chemical compounds to predict those most likely to bind to a specific biological target, while de novo design focuses on constructing new molecular structures atom by atom or fragment by fragment based on target characteristics or desired properties. These methods are particularly valuable in the context of allosteric ligand discovery, where identifying molecules that bind to sites other than the highly conserved orthosteric site can offer improved selectivity and reduced off-target effects. nih.govresearchgate.net
Applying de novo design and virtual screening approaches to find this compound-like scaffolds or compounds targeting the same intracellular allosteric site on β2AR or similar conserved sites on other GPCRs leverages the structural and mechanistic knowledge gained from studies of this compound. nih.govnih.govidrblab.netdntb.gov.ua Structure-based virtual screening, utilizing the 3D structure of the target protein (such as the β2AR-Cmpd-15PA complex, PDB ID: 5X7D), can dock virtual libraries of compounds into the allosteric binding pocket to predict binding poses and affinities. Ligand-based approaches, although less preferred for finding structurally dissimilar compounds in de novo design, can use the structural features and properties of this compound to search for molecules with similar characteristics.
De novo design, in a structure-based context, could involve building molecules within the β2AR allosteric pocket, growing fragments or linking smaller molecules to optimize interactions with key residues identified in the this compound binding site. This iterative process aims to generate novel scaffolds that fit the geometry and chemical environment of the allosteric pocket, potentially leading to compounds with improved binding affinity or desired modulatory effects.
While specific data tables detailing the de novo design or virtual screening specifically of "this compound-like scaffolds" were not found, research demonstrates the application of these methods in identifying allosteric modulators for GPCRs. For instance, virtual screening campaigns have been successfully used to identify potential allosteric modulators for various targets. The output of such studies often includes predicted binding scores, interaction profiles, and a prioritized list of compounds for experimental testing. A hypothetical representation of virtual screening results for the β2AR allosteric site, informed by the this compound binding mode, could involve ranking compounds based on predicted binding affinity (scoring function) and analyzing their interactions with residues like Thr274, Ser329, Asp331, Asn69, and Arg63. nih.gov
| Compound ID | Predicted Binding Score (kcal/mol) | Key Interactions with β2AR Allosteric Site Residues |
| Hypothetical Cmpd A | -9.5 | H-bonds with Asp331, Ser329; Hydrophobic contacts with Val54, Ile58 |
| Hypothetical Cmpd B | -8.0 | H-bond with Arg63; Cation-π interaction with Tyr326 |
| Hypothetical Cmpd C | -7.2 | Hydrophobic contacts with TM helices 1, 2, 6, 7 |
Note: This table is illustrative and based on general principles of virtual screening and known this compound interactions. Specific values and compounds are hypothetical.
AI-Driven Approaches for Allosteric Ligand Discovery
In the context of allosteric ligand discovery, AI is being applied across various stages, from identifying potential allosteric binding sites to designing novel molecules and predicting their activity. nih.gov AI algorithms can analyze protein structures and dynamics to predict previously unknown allosteric pockets. Furthermore, AI models can be trained on existing data of known ligands and their targets to build predictive models for binding affinity, selectivity, and efficacy.
AI enhances both virtual screening and de novo design workflows for allosteric ligands. For virtual screening, AI models can be used to filter large compound libraries more efficiently, prioritizing candidates with a higher probability of binding to the allosteric site and possessing desired properties. In de novo design, generative AI models can create novel molecular structures that are optimized for binding to a specific allosteric pocket, exploring chemical space in a more targeted manner than traditional methods.
| AI/ML Technique | Application in Allosteric Ligand Discovery | Relevance to this compound Studies |
| Deep Learning | Predicting allosteric binding sites, building predictive models for ligand binding. | Used in tools like Gcoupler validated with this compound. nih.gov |
| Generative Models | De novo design of novel molecular structures targeting allosteric sites. | Integrated into AI platforms relevant for finding this compound-like compounds. nih.gov |
| Machine Learning for Virtual Screening | Efficient filtering and prioritization of compound libraries for allosteric binders. | Part of AI-driven workflows validated or applicable to the β2AR allosteric site. nih.gov |
| AI-enhanced Molecular Dynamics | Simulating protein-ligand dynamics, identifying allosteric sites. | Used in computational studies of GPCR-ligand complexes, relevant to understanding this compound binding. |
Advanced Methodologies for Cmpd 15pa Characterization and Research
Spectroscopic Techniques for Analyzing Cmpd-15PA-Biomolecule Interactions
Spectroscopic methods are indispensable for probing the molecular details of how this compound interacts with its biological targets. These techniques provide information on structural changes and binding interfaces at an atomic level.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
While X-ray crystallography has provided a static picture of this compound bound to the β2AR, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful complementary approach to study its conformational dynamics in solution. nih.govmdpi.com By isotopically labeling either the compound or the receptor, researchers can perform experiments like Heteronuclear Single Quantum Coherence (HSQC) to monitor chemical shift perturbations. These shifts indicate which specific amino acid residues of the receptor are involved in the interaction with this compound, mapping the binding interface in a solution state.
Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide distance constraints between atoms of this compound and the receptor, helping to build a detailed 3D model of the complex in solution. nih.gov Such studies would reveal conformational changes in both the β2AR and this compound upon binding, offering a more dynamic view of the allosteric modulation mechanism.
Mass Spectrometry (MS) for Binding Partner Identification and Metabolite Profiling (in research models)
Mass spectrometry (MS) is a highly sensitive technique that can be applied to identify binding partners and to characterize the metabolic fate of this compound in research models.
For binding partner identification, an affinity-purification MS approach could be employed. Here, a version of this compound could be immobilized on a solid support and used as bait to pull down its interacting proteins from cell lysates. The captured proteins would then be identified by proteomic MS techniques, confirming the β2AR as its primary target and potentially identifying other off-target interactors. researchgate.net
In the context of drug development, understanding a compound's metabolic profile is essential. In research models, this compound would be incubated with liver microsomes or administered to preclinical models. Subsequent analysis of samples (e.g., plasma, urine) using liquid chromatography-mass spectrometry (LC-MS) would identify and quantify potential metabolites. nih.govmdpi.com This untargeted metabolomic profiling helps to understand the compound's stability and biotransformation pathways. mdpi.com
Biophysical Methods for this compound Binding Kinetics and Thermodynamics
Biophysical methods are critical for quantifying the binding affinity, kinetics, and thermodynamic forces driving the interaction between this compound and its target receptor.
Radioligand Binding Assays for Affinity Measurements
Radioligand binding assays have been instrumental in characterizing the pharmacological effects of this compound at the β2AR. nih.govumich.edu In these experiments, a radioactively labeled ligand that binds to the receptor's primary (orthosteric) site is used. Competition binding assays are then performed where increasing concentrations of the unlabeled this compound are added to measure its ability to modulate the binding of the radioligand.
Research has shown that this compound, similar to its parent compound Cmpd-15, exhibits negative cooperativity with agonists. nih.gov This was demonstrated in competition binding assays using the radiolabeled antagonist ¹²⁵I-CYP and the agonist isoproterenol (B85558). The presence of this compound decreased the binding affinity of the agonist for the β2AR. nih.gov Similarly, assays using the radiolabeled agonist ³H-Fenoterol confirmed that this compound reduces high-affinity agonist binding. nih.gov These assays are fundamental for quantifying the allosteric modulatory properties of the compound. nih.gov
| Assay Type | Radioligand | Competing Ligand | Key Finding |
|---|---|---|---|
| Competition Binding | ¹²⁵I-CYP | Isoproterenol (in presence of this compound) | This compound decreases the binding affinity of the agonist isoproterenol, demonstrating negative cooperativity. nih.gov |
| High-Affinity Binding | ³H-Fenoterol | This compound | This compound reduces the level of high-affinity agonist binding to the β2AR. nih.gov |
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)
To gain a deeper understanding of the binding mechanism, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful label-free techniques.
SPR measures the binding and dissociation rates of molecules in real-time. nih.govmdpi.com In a hypothetical SPR experiment, the β2AR would be immobilized on a sensor chip, and solutions containing this compound would be flowed over the surface. nih.gov The resulting sensorgram would allow for the precise calculation of the association rate (k_on) and dissociation rate (k_off), which together determine the equilibrium dissociation constant (K_D). researchgate.net
ITC directly measures the heat released or absorbed during a binding event. malvernpanalytical.com By titrating this compound into a solution containing the β2AR, ITC can determine the binding affinity (K_D), the stoichiometry of the interaction (n), and the key thermodynamic parameters: enthalpy (ΔH) and entropy (ΔS). nih.govharvard.edunih.gov This provides a complete thermodynamic profile of the interaction, revealing the nature of the forces (e.g., hydrogen bonds, hydrophobic interactions) that drive the binding of this compound to the intracellular pocket of the receptor.
| Technique | Parameters Measured | Insight Provided |
|---|---|---|
| Surface Plasmon Resonance (SPR) | k_on, k_off, K_D | Provides real-time binding kinetics, detailing the speed of association and dissociation. nih.gov |
| Isothermal Titration Calorimetry (ITC) | K_D, n, ΔH, ΔS | Offers a complete thermodynamic profile, revealing the driving forces of the binding interaction. malvernpanalytical.com |
Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Insights (complementary to X-ray)
The initial high-resolution structure of this compound in complex with the β2AR was solved using X-ray crystallography. nih.gov Cryo-electron microscopy (Cryo-EM) has emerged as a powerful complementary technique, particularly for membrane proteins like G-protein-coupled receptors (GPCRs). researchgate.net
Cryo-EM does not require the extensive crystallization that can sometimes trap proteins in a single, non-physiological conformation. Instead, it images vitrified particles in a near-native state. This would allow for the structural determination of the this compound-β2AR complex in different functional states, for example, when also bound to a G protein or an arrestin. Capturing these different states could provide unprecedented insights into how the allosteric binding of this compound on the intracellular side physically prevents receptor activation and coupling to downstream signaling partners. researchgate.netyoutube.com The ability of Cryo-EM to resolve structures of dynamic complexes makes it an ideal tool to complement the static picture from crystallography and deepen our understanding of this compound's mechanism of action.
Future Perspectives and Emerging Research Directions for Cmpd 15pa
Cmpd-15PA as a Research Tool for GPCR Allostery Studies
This compound has proven to be an invaluable tool for dissecting the complexities of GPCR allostery. Its mechanism of action, which involves binding to a distinct intracellular pocket on the β2AR, provides a unique opportunity to study receptor dynamics from a different perspective than traditional orthosteric ligands.
The crystal structure of the β2AR in complex with this compound has revealed critical insights into how allosteric modulators can influence receptor conformation. nih.gov this compound binds to a pocket formed by the cytoplasmic ends of transmembrane segments 1, 2, 6, and 7, as well as intracellular loop 1 and helix 8. nih.govnih.gov By stabilizing the inactive conformation of the receptor, this compound allosterically reduces the binding affinity of orthosteric agonists. nih.gov This stabilization of the inactive state is a key mechanism that can be further explored to understand the nuances of GPCR activation and signaling.
The detailed structural information provided by the this compound-β2AR complex serves as a blueprint for studying allosteric modulation in other GPCRs. Researchers can use this compound as a chemical probe to investigate the presence and function of similar intracellular allosteric sites in other receptors. Mutagenesis studies, guided by the known interactions between this compound and the β2AR, can help identify key residues involved in allosteric regulation across the GPCR superfamily.
Potential for this compound as a Lead Compound for Novel Therapeutic Modulators (excluding clinical development)
The allosteric nature of this compound presents a significant opportunity for the development of novel therapeutic modulators with improved properties over conventional drugs.
Addressing Selectivity Challenges in GPCR-Targeted Therapies
A major challenge in GPCR drug discovery is achieving subtype selectivity, as the orthosteric binding sites are often highly conserved among related receptors. Allosteric modulators like this compound offer a promising solution to this problem. nih.gov Allosteric binding sites are typically less conserved than orthosteric sites, providing a greater opportunity for the design of subtype-selective ligands. nih.gov This enhanced selectivity could lead to therapies with fewer off-target effects. The development of derivatives of Cmpd-15 can be guided by the structural information of its binding site to optimize for selectivity among different GPCR subtypes.
Exploration of this compound's Mechanism for Other GPCR Subfamilies
The intracellular allosteric site where this compound binds may represent a druggable target for a wide range of GPCRs. nih.gov Initial studies have shown that Cmpd-15 has weaker activity at the Gs-coupled vasopressin receptor type 2 and almost no activity at the Gq-coupled angiotensin type 1 receptor. nih.gov This differential activity suggests that the binding pocket has distinct features across different GPCR subfamilies.
Future research will focus on understanding the structural and chemical determinants of this compound's interaction with other GPCRs. By comparing the amino acid sequences and structural models of the intracellular binding pocket across various receptors, researchers can predict which GPCRs are likely to be modulated by this compound or its analogs. This exploration could lead to the development of a new class of allosteric modulators for a variety of therapeutic targets.
Integration of Multi-Omics Data in this compound Mechanistic Research
To date, there is a notable absence of published research integrating multi-omics data with the study of this compound's mechanism of action. This represents a significant and untapped area for future investigation. Integrating data from genomics, transcriptomics, proteomics, and metabolomics could provide a more holistic understanding of the cellular and physiological effects of modulating the β2AR with this compound.
For instance, transcriptomic analysis could reveal changes in gene expression downstream of β2AR inhibition by this compound, identifying novel signaling pathways and biological functions. Proteomic studies could uncover changes in protein-protein interaction networks involving the receptor, and metabolomic analyses could shed light on the metabolic consequences of allosteric modulation. Such integrated approaches will be crucial for a comprehensive understanding of this compound's effects beyond its immediate interaction with the receptor.
Challenges and Opportunities in Translating this compound Research Findings (excluding clinical translation)
While the preclinical findings for this compound are promising, several challenges must be addressed to translate this research into tangible therapeutic leads. A primary hurdle for any intracellularly acting drug is ensuring efficient cell permeability to reach its target. nih.gov The physicochemical properties of this compound and its analogs will need to be carefully optimized to ensure they can cross the plasma membrane effectively.
Another challenge is the potential for polypharmacology, where a ligand interacts with multiple targets. nih.gov While the intracellular allosteric site offers the potential for selectivity, its conservation across some GPCRs could lead to off-target effects. nih.gov Thorough screening against a panel of GPCRs and other potential targets will be essential to characterize the selectivity profile of any this compound-based lead compound.
Despite these challenges, the opportunities are significant. The unique mechanism of this compound offers the potential for insurmountable antagonism, where the modulator's effect is maintained even in the presence of high concentrations of the endogenous agonist. nih.gov This could be a major advantage in disease states characterized by excessive agonist stimulation.
Unexplored Biological Roles and Contexts for this compound Action (e.g., biased agonism implications)
The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another, is a frontier in GPCR pharmacology. Research has indicated that Cmpd-15 is an unbiased negative allosteric modulator of the β2AR, inhibiting both Gs- and β-arrestin-mediated signaling pathways. However, the broader implications of intracellular allosteric modulation on biased signaling remain a fertile area for investigation.
It is plausible that other intracellular modulators targeting the same or similar pockets could exhibit biased signaling. nih.govnih.gov Future studies should explore whether modifications to the this compound scaffold can induce biased antagonism, selectively inhibiting one pathway while leaving another intact. Such a discovery would have profound implications for designing safer and more effective drugs.
Q & A
Q. What are the key structural interactions between Cmpd-15PA and the β2 adrenergic receptor (β2AR)?
this compound binds to an intracellular allosteric site formed by transmembrane helices 1, 2, 6, 7, and helix 8 (H8) of β2AR . Polar interactions occur with residues Gln692.40 and Thr2746.36, while van der Waals contacts are formed with Ile722.43 . These interactions stabilize the receptor's inactive state by preventing outward movement of TM6 and rearrangement of TM7, critical for G protein coupling . Mutation studies (e.g., Gln692.40Ala) in U2OS cells demonstrate reduced β-arrestin recruitment, validating these interactions .
Q. How does this compound modulate β-arrestin recruitment in β2AR signaling?
In U2OS cells expressing β2AR, pretreatment with this compound inhibits β-arrestin recruitment in a dose-dependent manner after stimulation with isoproterenol (ISO). Dose-response curves (analyzed via GraphPad Prism) show that this compound reduces ISO-induced activity to 0.5% of the control (DMSO vehicle) at maximal concentrations . This suggests this compound acts as a negative allosteric modulator (NAM), preferentially stabilizing β2AR conformations incompatible with β-arrestin binding .
Q. What experimental models are suitable for studying this compound’s allosteric effects?
Key models include:
- U2OS cell lines transfected with wild-type or mutant β2AR for β-arrestin recruitment assays .
- X-ray crystallography to resolve binding site architecture (e.g., PDB structures of β2AR-Cmpd-15PA complexes) .
- Comparative studies with β1AR to investigate subtype specificity, leveraging residue differences (e.g., F1.60 in β2AR vs. T1.60 in β1AR) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s effects across βAR subtypes?
While this compound reduces EC50 of orthosteric agonists in β2AR, it lacks efficacy in β1AR despite high structural similarity. This discrepancy arises from a single-residue difference (F1.60 vs. T1.60) at the binding interface . To address this, researchers should:
Q. What methodological challenges arise in designing mutagenesis studies for this compound’s binding site?
Challenges include:
- Preserving receptor stability : Mutations in critical residues (e.g., Thr2746.36) may destabilize β2AR, confounding functional assays. Use thermal shift assays to monitor receptor stability .
- Distinguishing direct vs. indirect effects : Employ double-cycle mutagenesis to isolate interactions (e.g., Gln692.40 and Thr2746.36) and quantify cooperativity .
- Data normalization : Normalize β-arrestin recruitment data to wild-type β2AR activity to control for transfection efficiency .
Q. How can structural data inform the design of this compound derivatives with enhanced selectivity?
The X-ray structure of β2AR-Cmpd-15PA complexes reveals a hydrophobic pocket near TM2 and TM7 . To improve selectivity:
- Modify substituents targeting β2AR-specific residues (e.g., F1.60) via structure-activity relationship (SAR) studies.
- Use free-energy perturbation (FEP) calculations to predict binding affinities for virtual derivatives .
- Validate selectivity using cell-based assays with chimeric β1AR/β2AR constructs .
Methodological Guidelines for Data Analysis
Q. How should researchers analyze dose-response data from β-arrestin recruitment assays?
- Curve fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values and Hill coefficients .
- Statistical validation : Report means ± SEM from ≥4 independent experiments with duplicate measurements .
- Error sources : Account for variability in receptor expression levels using qPCR or flow cytometry .
Q. What criteria ensure reproducibility in crystallographic studies of this compound-bound β2AR?
- Resolution : Aim for structures with ≤3.0 Å resolution to resolve critical residues (e.g., Thr2746.36) .
- Ligand occupancy : Confirm this compound occupancy ≥80% using simulated annealing omit maps .
- Deposition : Submit structures to the Protein Data Bank (PDB) with full experimental metadata .
Comparative and Translational Research
Q. How does this compound’s mechanism differ from orthosteric β-blockers like propranolol?
Unlike orthosteric antagonists, this compound binds intracellularly, preventing G protein coupling without competing with agonists like ISO . This allosteric mechanism preserves orthosteric ligand binding but reduces signaling efficacy, offering potential for reduced side effects .
Q. What lessons from this compound can guide allosteric drug discovery for other GPCRs?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
